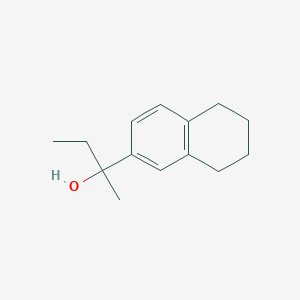

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol

説明

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol (CAS: 1250612-00-0) is a tertiary alcohol with a molecular formula of C₁₄H₂₀O and a molecular weight of 204.31 g/mol . Its structure consists of a partially saturated naphthalene ring (tetrahydronaphthalene) substituted at the 2-position with a branched butan-2-ol group. The compound is a liquid at room temperature, though its boiling point and specific safety data remain uncharacterized in available sources .

特性

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-3-14(2,15)13-9-8-11-6-4-5-7-12(11)10-13/h8-10,15H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADDYIASAUDCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC2=C(CCCC2)C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol typically involves the hydrogenation of naphthalene derivatives followed by functional group transformations. One common method includes the catalytic hydrogenation of 2-naphthol to produce 5,6,7,8-tetrahydro-2-naphthol, which is then subjected to further chemical reactions to introduce the butan-2-ol moiety .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation of the naphthalene ring. The final product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .

化学反応の分析

Types of Reactions

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form more saturated alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated alcohols or hydrocarbons.

Substitution: Halides or amines.

科学的研究の応用

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the butan-2-ol moiety can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetrahydronaphthalene ring system can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

類似化合物との比較

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (CAS: 17610-21-8)

- Structure : Features a ketone group instead of the alcohol, with methyl groups at positions 5 and 8 on the tetrahydronaphthalene ring .

- Impact: The ketone group reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound, likely increasing lipophilicity and altering metabolic stability.

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)butanoic acid (CAS: 782-27-4)

- Structure : Substituted with a carboxylic acid group at the terminal position of a butyl chain .

- Impact : The carboxylic acid introduces acidity (pKa ~4-5), significantly enhancing water solubility and enabling salt formation. This functional group is common in drug candidates for improved bioavailability .

2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (CAS: 132392-28-0)

- Structure : Brominated ketone derivative with methyl-substituted tetrahydronaphthalene .

- Impact : The bromine atom acts as a leaving group, making this compound reactive in nucleophilic substitution reactions. It is likely used as a synthetic intermediate for pharmaceuticals or agrochemicals .

Pharmacologically Active Analogues

N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (Tamibarotene) (CAS: 139162-43-9)

- Structure : Acetamide-substituted derivative with methyl groups on the tetrahydronaphthalene ring .

- Applications: A retinoic acid receptor agonist used in acute promyelocytic leukemia treatment. The acetamide group facilitates target binding via hydrogen-bonding interactions, while methyl groups stabilize the bioactive conformation .

TH-PHP and TH-PVP

- Structure : Pyrrolidinyl-substituted ketones with tetrahydronaphthalene cores .

- Applications : Psychoactive substances with stimulant properties. The pyrrolidine ring enhances CNS penetration, while the ketone group modulates receptor affinity .

Estradiol-Inspired Derivatives

highlights tetrahydronaphthalen-2-ol derivatives inspired by estradiol, which are synthesized for phenotypic screening. These compounds often include hydroxyl or ketone groups at strategic positions to mimic steroid hormone activity. For example, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) shares a tetrahydronaphthalene backbone but incorporates a piperazine ring for serotonin receptor modulation .

Data Table: Key Structural and Functional Comparisons

生物活性

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, including interactions with biomolecules and therapeutic applications.

The structure of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol includes a tetrahydronaphthalene ring system combined with a butan-2-ol moiety. This unique combination allows for various chemical interactions that can influence biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C14H20O |

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | 2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-2-ol |

| CAS Number | 1250612-00-0 |

The biological activity of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group in the butan-2-ol portion can form hydrogen bonds with various biomolecules, influencing their structure and function. The hydrophobic tetrahydronaphthalene ring may also interact with protein structures, potentially modulating enzyme activity and cellular pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Potential : Some studies have indicated that derivatives of tetrahydronaphthalene compounds can inhibit cancer cell proliferation. The specific effects of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol on various cancer cell lines remain to be thoroughly investigated.

- Neuroprotective Effects : There is emerging evidence that compounds similar to 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

- Anticancer Activity : A study on tetrahydronaphthalene derivatives demonstrated significant cytotoxic effects against human cancer cell lines (IC50 values below 10 µM), suggesting potential for further development as anticancer agents .

- Neuroprotective Mechanisms : Research into related compounds has shown that they can protect neuronal cells from apoptosis induced by oxidative stress. This effect is hypothesized to be mediated through the modulation of signaling pathways involved in cell survival .

- Enzyme Interaction Studies : Fragment-based screening methods have been used to identify how compounds similar to 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol interact with specific proteins involved in metabolic processes. These studies highlight the potential for this compound to serve as a lead in drug discovery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol, and how can purity be maximized?

- Methodology :

- Grignard Reaction : React 5,6,7,8-tetrahydronaphthalen-2-ylmagnesium bromide with 2-butanone, followed by acid quenching. Purify via silica gel chromatography (eluent: hexane/ethyl acetate) .

- Catalytic Hydrogenation : Reduce the corresponding ketone (e.g., 1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one) using palladium on carbon under hydrogen atmosphere. Monitor reaction progress via TLC .

- Yield Optimization : Use inert conditions (N₂ atmosphere) and stoichiometric control to minimize side products. Recrystallize from methanol for high-purity crystals (>98%) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Techniques :

- ¹H/¹³C NMR : Identify substituents on the tetrahydronaphthalene ring and butanol chain. Key signals: δ ~1.2 ppm (geminal -CH₃), δ ~4.0 ppm (-OH), and aromatic protons at δ 6.5–7.2 ppm .

- GC-MS : Confirm molecular ion peak (expected m/z ~206) and fragmentation patterns (e.g., loss of -OH group) .

- IR Spectroscopy : Detect O-H stretch (~3200–3600 cm⁻¹) and C-O vibrations (~1050–1250 cm⁻¹) .

Q. How can solubility and stability be assessed for formulation studies?

- Methods :

- LogP Determination : Use shake-flask method with octanol/water phases to measure hydrophobicity. Expected LogP ~3.5 due to aromatic and aliphatic groups .

- Accelerated Stability Testing : Exclude light/moisture, store at 40°C/75% RH for 4 weeks, and analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the compound?

- Approaches :

- Chiral Catalysts : Use (R)-BINAP with RuCl₂ to achieve asymmetric hydrogenation of prochiral ketones. Enantiomeric excess (ee) >90% confirmed via chiral HPLC (Chiralpak AD-H column) .

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze ester intermediates. Monitor ee using polarimetry .

Q. How can in vitro assays evaluate its interaction with biological targets?

- Assays :

- Receptor Binding : Screen against dopamine D2/D3 receptors (radioligand: [³H]spiperone). IC₅₀ values <10 µM suggest agonist/antagonist potential .

- Enzyme Inhibition : Test CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates. % inhibition >50% at 10 µM indicates metabolic interactions .

Q. What computational models predict metabolic pathways and toxicity?

- Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。